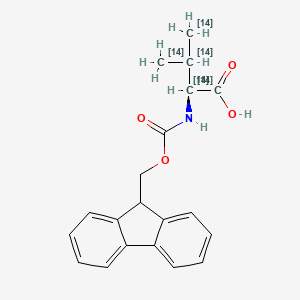

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Overview

Description

“®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . These are compounds containing an amino acid or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxyl group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective reactions are necessary . The Boc group can be added to an amino acid under basic conditions, and can be removed using acid .Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is characterized by the presence of a cyclobutyl ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amino group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic, and the cyclobutyl ring could influence its steric properties .Scientific Research Applications

Methods of Application: The deprotection involves using oxalyl chloride in methanol under room temperature conditions for 1–4 hours, achieving yields up to 90% .

Results: This method has been applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .

Methods of Application: The synthesis involves selective deprotection of the N-Boc group from compounds using oxalyl chloride, which acts through an electrophilic mechanism .

Results: The procedure yields medicinally active compounds that can serve as potential therapeutic agents .

Methods of Application: Deprotection is achieved using hydrogen chloride in anhydrous dioxane solution for 30 minutes at room temperature, providing superior selectivity .

Results: The process is efficient and selective for N α-Boc groups in the presence of tert-butyl esters and ethers .

Methods of Application: The protection and deprotection strategies are crucial for the synthesis of complex molecules, often involving room temperature reactions .

Results: These methods contribute to the synthesis of pharmaceuticals with high yield and purity .

Methods of Application: The modification often involves the introduction of the Boc group to protect certain functional groups during enzymatic reactions .

Results: This leads to the production of more stable or active biotechnological products .

Methods of Application: The introduction of the Boc group can alter the physical and chemical properties of materials, often involving catalyst-free protocols .

Results: The result is materials with tailored properties for specific applications .

Methods of Application: A flow microreactor system is employed for this process, which has been found to be more efficient, versatile, and sustainable compared to traditional batch reactions .

Results: The flow process enables the rapid and direct introduction of the Boc group, enhancing the overall efficiency and yield of the synthetic process .

Safety And Hazards

The safety and hazards associated with “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” would depend on various factors, including the specific conditions under which it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” could involve exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Further studies could also aim to better understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name |

(2R)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154608 | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | |

CAS RN |

155905-78-5 | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aR-(3aalpha,6alpha,6aalpha)]- (9CI)](/img/no-structure.png)

![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)

![(2'S)-6',7'-Difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene]](/img/structure/B582850.png)

![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)

![N-Benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide](/img/structure/B582853.png)

![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)

![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)